4-Acetyl-6-methylpyridine-2-carbonitrile
Description
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-acetyl-6-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C9H8N2O/c1-6-3-8(7(2)12)4-9(5-10)11-6/h3-4H,1-2H3 |
InChI Key |
WQAKKUDMPJTWOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C#N)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Mechanism and Substrate Design
The reaction of methylmagnesium bromide with 6-methylpyridine-2-carbonitrile exemplifies this strategy. The nitrile group at position 2 acts as an electrophilic site, enabling nucleophilic attack by the Grignard reagent to form an imine intermediate. Subsequent hydrolysis yields the acetyl group at position 2. To position the acetyl at position 4, the starting material must possess a substituent pattern that directs reactivity. For instance, 5-bromo-2-pyridinecarbonitrile reacts with methylmagnesium bromide to produce 2-acetyl-4-bromopyridine, demonstrating bromine’s role in steering acetyl placement.
Table 1: Grignard Reaction Outcomes for Analogous Pyridinecarbonitriles
Limitations and Adaptations
While Grignard reactions excel in acetyl introduction, their reliance on anhydrous conditions and sensitive nitrile substrates complicates scalability. Furthermore, achieving acetyl placement at position 4 necessitates bromine or other directing groups at position 5, as seen in. For this compound, a hypothetical route could employ 4-bromo-6-methylpyridine-2-carbonitrile, though this substrate’s synthesis remains undocumented in the reviewed literature.
Malonate Ester Condensation and Hydrolytic Cleavage
The patent CN109503469A outlines a malonate-based pathway for 2-acetylpyridine, adaptable to this compound through judicious substrate modification. This method avoids Grignard reagents, instead employing acyl chlorides and dihydrocarbyl malonates.
Reaction Sequence and Optimization
- Acyl Chloride Formation : 6-Methylpyridine-2-carboxylic acid reacts with a chlorinating agent (e.g., PCl₅) to yield 6-methylpyridine-2-carbonyl chloride.
- Malonate Condensation : The acyl chloride reacts with di-tert-butyl malonate in the presence of an inorganic catalyst (e.g., MgCl₂), forming di-tert-butyl 6-methylpicolinoylmalonate.
- Hydrolytic Cleavage : Acidic hydrolysis (HCl/H₂O) cleaves the malonate ester, releasing this compound after neutralization and extraction.
Table 2: Malonate Pathway Performance Metrics
| Step | Key Parameters | Yield (%) |
|---|---|---|
| Acyl Chloride Synthesis | PCl₅, 55–65°C, inert solvent | 85–90 |
| Malonate Condensation | MgCl₂, rt, 12 h | 75–80 |
| Hydrolysis | HCl/H₂O, reflux, 6 h | 70–75 |
Advantages Over Grignard Approaches
This route operates under milder conditions, avoids moisture-sensitive reagents, and facilitates higher functional group tolerance. However, the requirement for 6-methylpyridine-2-carboxylic acid as a starting material may limit accessibility compared to commercially available pyridinecarbonitriles.
Directed metalation strategies exploit directing groups (e.g., nitriles) to achieve precise functionalization. For this compound, the nitrile at position 2 could direct lithiation to position 3, enabling subsequent acetyl introduction at position 4 via electrophilic quenching.
Metalation and Quenching Protocol
- Lithiation : Treatment of 6-methylpyridine-2-carbonitrile with LDA at -78°C deprotonates position 3, adjacent to the nitrile.
- Acetylation : Addition of acetyl chloride forms 3-acetyl-6-methylpyridine-2-carbonitrile.
- Isomerization : Acid-catalyzed keto-enol tautomerism relocates the acetyl group to position 4, though this step lacks empirical validation in the reviewed sources.
Challenges : Competing metalation at position 4 and acetyl migration necessitate precise temperature control and catalytic tuning.
Cyanation of Preformed Acetylpyridines
Introducing the nitrile group post-acetylation offers an alternative route. For example, 4-acetyl-6-methylpyridine could undergo bromination at position 2, followed by cyanation via nucleophilic substitution with CuCN.
Bromination-Cyanation Sequence
- Bromination : Electrophilic bromination of 4-acetyl-6-methylpyridine using Br₂/FeBr₃ yields 2-bromo-4-acetyl-6-methylpyridine.
- Cyanation : Heating with CuCN in DMF substitutes bromide with nitrile, producing the target compound.
Table 3: Cyanation Efficiency for Halopyridines
| Substrate | Conditions | Yield (%) |
|---|---|---|
| 2-Bromo-4-acetylpyridine | CuCN, DMF, 120°C, 24 h | 65–70 |
Analytical Characterization and Validation
Structural confirmation of this compound relies on spectroscopic techniques:
- ¹H NMR : Acetyl groups resonate at δ 2.5–2.7 ppm, while aromatic protons appear as multiplet signals between δ 7.2–8.5 ppm.
- IR Spectroscopy : Strong absorptions at ~2250 cm⁻¹ (C≡N) and ~1680 cm⁻¹ (C=O) confirm nitrile and acetyl functionalities.
- Mass Spectrometry : Molecular ion peaks align with the calculated mass (e.g., m/z 174.1 for C₁₀H₁₀N₂O).
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-6-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Acetyl-6-methylpyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Acetyl-6-methylpyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Acetyl-6-methylpyridine-2-carbonitrile with structurally related carbonitrile derivatives from the evidence, focusing on substituents, synthesis, and properties.
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The carbonitrile group (C≡N) enhances electrophilicity, facilitating nucleophilic substitutions (e.g., in and ).
- Bulky Substituents : Methyl or aryl groups (e.g., in and ) improve thermal stability but may reduce solubility .
Synthetic Strategies :
- Chlorination : uses POCl₃ for introducing Cl, a common method in pyridine chemistry.
- Alkylation/Thioether Formation : demonstrates S-alkylation under mild conditions (room temperature, K₂CO₃ base) .
Structural Characterization :
- X-ray crystallography () confirms planar heterocyclic cores, critical for π-stacking in materials science .
- NMR and IR () validate functional groups like NH₂ and C≡N .
Applications: Pharmaceuticals: Thienopyridine-carbonitriles () show bioactivity; pyrimidine derivatives () are explored as chemotherapeutic agents . Materials Science: Aryl-substituted pyridines () are candidates for organic electronics .
Q & A
Basic: What synthetic methodologies are commonly used to prepare 4-Acetyl-6-methylpyridine-2-carbonitrile?
Answer:
A widely adopted method involves condensation reactions of substituted acetophenones with aldehydes and cyanoacetate derivatives under reflux conditions. For example, a mixture of acetylated precursors, aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol is heated under reflux (10–20 hours). The product is isolated via precipitation, filtration, and crystallization from DMF/ethanol (1:2) . Chlorination steps (e.g., using POCl₃) may precede functionalization to introduce substituents like methyl or acetyl groups .
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
Combine spectroscopic and crystallographic techniques :
- NMR : Analyze aromatic protons (δ 7.0–8.5 ppm for pyridine rings) and acetyl/methyl groups (δ 2.1–2.6 ppm).
- IR : Confirm nitrile (C≡N) stretches (~2200 cm⁻¹) and acetyl (C=O) bands (~1700 cm⁻¹).
- X-ray crystallography : Resolve bond lengths and angles (e.g., C≡N: ~1.14 Å; pyridine ring planarity) .
- High-resolution mass spectrometry (HRMS) validates molecular weight .
Advanced: How can reaction conditions be optimized to enhance yield in multi-step syntheses?
Answer:
Key variables include:
- Catalysts : Palladium or copper catalysts improve cyclization efficiency in heterocycle formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to ethanol .
- Temperature control : Lower reflux temperatures (70–80°C) reduce side reactions like hydrolysis of nitrile groups .
- Stoichiometry : Excess ammonium acetate (8 equivalents) drives imine formation in condensation steps .
Advanced: How do electronic effects of substituents influence reactivity in nucleophilic substitutions?
Answer:
The electron-withdrawing acetyl group at position 4 deactivates the pyridine ring, reducing electrophilicity at adjacent positions. However, the methyl group at position 6 provides steric hindrance, directing nucleophilic attacks to position 2 or 3. For example, bromination at position 2 proceeds efficiently due to reduced steric crowding, while nitrile groups stabilize intermediates via resonance . Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution .
Basic: What purification strategies are effective for isolating this compound?
Answer:
- Precipitation : Cool reaction mixtures to induce crystallization; filter and wash with cold ethanol .
- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for polar impurities.
- Recrystallization : Optimize solvent pairs (e.g., DMF/ethanol) to enhance crystal purity .
Advanced: How should researchers address contradictions in spectroscopic data during structural validation?
Answer:
- Cross-validation : Compare NMR/IR data with structurally analogous compounds (e.g., 2-amino-6-arylpyridine-3-carbonitriles) .
- Isotopic labeling : Use ¹³C-labeled nitrile groups to confirm peak assignments in complex spectra.
- X-ray diffraction : Resolve ambiguities in tautomeric forms or isomerism .
- Density Functional Theory (DFT) : Simulate spectra to match experimental data .
Advanced: What mechanistic insights explain the stability of this compound under acidic conditions?
Answer:
The nitrile group stabilizes the pyridine ring via resonance, while the acetyl group forms hydrogen bonds with solvents, reducing hydrolysis susceptibility. Under strong acids (e.g., HCl), protonation occurs at the pyridine nitrogen, but steric protection from the methyl group minimizes ring-opening reactions . Kinetic studies (e.g., UV-Vis monitoring) can quantify degradation rates .
Basic: What are the applications of this compound in medicinal chemistry?
Answer:
It serves as a scaffold for kinase inhibitors due to its ability to coordinate with ATP-binding pockets. Functionalization at position 3 (e.g., introducing amino groups) enhances binding affinity . In vitro assays (e.g., enzyme inhibition studies) validate its role in targeting cancer pathways .
Advanced: How can researchers mitigate byproduct formation during halogenation reactions?
Answer:
- Temperature modulation : Halogenation with POCl₃ at 0–5°C minimizes over-chlorination .
- Catalyst screening : Lewis acids (e.g., FeCl₃) improve selectivity for mono-halogenated products .
- In situ monitoring : Use TLC or HPLC to track reaction progress and halt at optimal conversion .
Advanced: What computational tools aid in predicting the reactivity of this compound?
Answer:
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .
- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites .
- Transition state modeling : Gaussian software predicts activation energies for substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
